Cas no 1443304-85-5 (1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene)

1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene 化学的及び物理的性質
名前と識別子
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- 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene
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- MDL: MFCD23143103
- インチ: 1S/C10H14S2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3
- InChIKey: KINVURABIBQVRK-UHFFFAOYSA-N
- ほほえんだ: C1(CSCC)=CC=C(SC)C=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 4
1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB434555-1g |
Ethyl 4-(methylsulfanyl)benzyl sulfide; . |
1443304-85-5 | 1g |
€1621.80 | 2025-02-15 | ||
abcr | AB434555-1 g |
Ethyl 4-(methylsulfanyl)benzyl sulfide; . |
1443304-85-5 | 1g |
€1621.80 | 2023-06-16 |
1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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4. Back matter
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
1-(ethylsulfanylmethyl)-4-methylsulfanylbenzeneに関する追加情報
Professional Introduction to Compound with CAS No. 1443304-85-5 and Product Name: 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene
The compound identified by the CAS number 1443304-85-5 and the product name 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique aromatic structure with ethylsulfanyl and methylsulfanyl substituents, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both sulfur-containing functional groups suggests a rich chemical reactivity that could be leveraged for designing novel therapeutic agents.
In recent years, the exploration of heterocyclic compounds incorporating sulfur atoms has been a focal point in the development of new pharmaceuticals. Sulfur-containing aromatic derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of ethylsulfanyl and methylsulfanyl groups in 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene positions it as a promising candidate for further investigation into its pharmacological profile.
One of the most compelling aspects of this compound is its structural versatility, which allows for modifications that can fine-tune its biological activity. The aromatic core provides a stable scaffold, while the ethylsulfanyl and methylsulfanyl groups introduce polarizability and potential sites for hydrogen bonding interactions with biological targets. This balance between lipophilicity and polarity makes it an attractive scaffold for drug design.
Recent advancements in computational chemistry have enabled more efficient screening of such compounds for their potential therapeutic effects. Molecular modeling studies have shown that 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene can interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions could be exploited to develop novel treatments for a range of conditions.
The synthesis of this compound involves multi-step organic transformations that highlight the synthetic prowess required to construct complex molecular architectures. Key steps include the introduction of the ethylsulfanyl group followed by the addition of the methylsulfanyl group at the para position relative to the first substituent. These synthetic strategies are grounded in established principles of organic chemistry but require precise control to achieve high yields and purity.
From a research perspective, 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene serves as a valuable building block for exploring new chemical space. By systematically varying substituents on this core structure, chemists can generate libraries of compounds with tailored properties. This approach is particularly relevant in high-throughput screening campaigns aimed at identifying lead compounds for further development.
The compound's potential extends beyond mere structural novelty; its electronic properties make it suitable for applications in materials science as well. For instance, aromatic sulfides like this one have been investigated for their role in organic electronics due to their ability to conduct charge while maintaining stability. This dual functionality—pharmaceutical relevance and material science applicability—underscores the versatility of 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene.
In conclusion, 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene (CAS No. 1443304-85-5) represents a fascinating compound with broad implications across multiple scientific disciplines. Its unique structural features, combined with its synthetic accessibility, make it an ideal candidate for further exploration in both academic research and industrial applications. As our understanding of molecular interactions continues to advance, compounds like this one will undoubtedly play a crucial role in shaping the future of pharmaceutical innovation.
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